trans-3-Amino-1-methylcyclobutanol hydrochloride
Overview
Description
trans-3-Amino-1-methylcyclobutanol hydrochloride: is a chemical compound with the molecular formula C5H11NO·HCl. It is a white to pale-yellow solid that is soluble in water and organic solvents. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the cyclization of 1-methylcyclobutanone with an appropriate amine source under acidic conditions. The reaction typically requires a catalyst, such as a strong acid, and is conducted at elevated temperatures to facilitate the formation of the cyclobutanol ring.
Industrial Production Methods: In an industrial setting, the production of trans-3-Amino-1-methylcyclobutanol hydrochloride may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions: trans-3-Amino-1-methylcyclobutanol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkylating agents.
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, trans-3-Amino-1-methylcyclobutanol hydrochloride is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. It can be employed to investigate the interactions between small molecules and biological targets.
Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs for treating various diseases.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. It can be incorporated into formulations for coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which trans-3-Amino-1-methylcyclobutanol hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved can vary widely based on the context in which the compound is used.
Comparison with Similar Compounds
Cyclobutanol derivatives: Other cyclobutanol derivatives with different substituents on the ring.
Amino alcohols: Compounds with similar amino and hydroxyl functional groups but different ring structures.
Uniqueness: trans-3-Amino-1-methylcyclobutanol hydrochloride is unique due to its specific structural features, such as the trans configuration and the presence of both amino and hydroxyl groups on the cyclobutanol ring. These features contribute to its distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-amino-1-methylcyclobutan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-5(7)2-4(6)3-5;/h4,7H,2-3,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQSVGZFSOUXPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1523606-23-6 | |
Record name | rac-(1s,3r)-3-amino-1-methylcyclobutan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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